molecular formula C20H20FNO6S2 B2378851 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 896328-02-2

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2378851
CAS No.: 896328-02-2
M. Wt: 453.5
InChI Key: NBRZASQKKULMSJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-fluoroaniline to form 4-fluorophenylsulfonyl chloride, which is then reacted with 2-furylethylamine to produce the intermediate N-[2-(4-fluorophenylsulfonyl)-2-(2-furyl)ethyl]amine. This intermediate is further reacted with 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of sulfides and other reduced products.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a role in binding to these targets, while the aromatic rings and furan ring contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    4-Iodobenzoic acid: An aromatic compound with a similar benzenesulfonamide structure.

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its combination of a fluorophenyl group, a furan ring, and a methoxy-methylbenzenesulfonamide structure

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C23H23FN2O6S
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 896312-02-0

The compound features a complex structure with both sulfonyl and furan functional groups, which are crucial for its biological interactions. The presence of fluorine atoms enhances its reactivity and selectivity towards biological targets.

This compound is believed to interact with specific enzymes and receptors involved in various signaling pathways. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a role in pH regulation and fluid balance in tissues. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in conditions like glaucoma and edema.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against several cancer cell lines. For instance:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin, which has IC50 values of 0.04 to 0.06 μmol/mL .

Inhibition of Leukotriene Receptors

The compound has also shown potential as an inhibitor of leukotriene receptors (BLT1 and BLT2). In vitro assays revealed strong inhibition of calcium mobilization in CHO cells overexpressing these receptors, suggesting a role in inflammatory responses .

Research Findings and Case Studies

  • Study on Antiproliferative Activity :
    • A novel series of derivatives including this compound were synthesized and evaluated for their antiproliferative effects.
    • Results indicated that compounds with similar structures exhibited significant DPPH radical-scavenging activity, highlighting their potential as antioxidants .
  • Mechanistic Insights :
    • Research suggests that the sulfonyl and furan groups facilitate binding to target proteins, modulating their activity through competitive inhibition or allosteric mechanisms .
    • The dual fluorine substitution enhances the lipophilicity of the molecule, potentially improving its bioavailability .

Summary of Biological Activities

Biological ActivityObservations
Anticancer ActivityIC50 values: 0.02 - 0.08 μmol/mL against various cell lines
Leukotriene Receptor InhibitionStrong inhibition in CHO cells overexpressing BLT receptors
Antioxidant PropertiesSignificant DPPH radical-scavenging activity

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO6S2/c1-14-12-17(9-10-18(14)27-2)30(25,26)22-13-20(19-4-3-11-28-19)29(23,24)16-7-5-15(21)6-8-16/h3-12,20,22H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRZASQKKULMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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